molecular formula C18H31NO4 B013891 2,5-Dioxopyrrolidin-1-YL tetradecanoate CAS No. 69888-86-4

2,5-Dioxopyrrolidin-1-YL tetradecanoate

Cat. No. B013891
CAS RN: 69888-86-4
M. Wt: 325.4 g/mol
InChI Key: NZEDHZOVUDEBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various chemical reactions, including the aza-Payne rearrangement of 2,3-aziridin-1-ols leading to the formation of pyrrolidines. This process occurs under basic reaction conditions, favoring the formation of epoxy amines and subsequent reactions leading to pyrrolidine with a complete transfer of stereochemical fidelity (Schomaker et al., 2007). Additionally, nucleophilic substitution reactions and Suzuki reactions have been employed to synthesize synthetic intermediates containing nitrogen-containing heterocycles (Lan Jin et al., 2023).

Molecular Structure Analysis

Single crystal X-ray analysis and vibrational spectral studies provide insights into the molecular structure of pyrrolidine derivatives. The structure determination involves various techniques, including MS, 1H NMR, 13C NMR, infrared spectrum, and DFT calculations for crystallographic and conformational analyses (Lan Jin et al., 2023).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including the preparation of disubstituted pyrrolidin-2-ones through nucleophilic substitution of specific pyrrolidin-2-ones with allylsilanes, organozinc reagents, and phosphorus compounds. These reactions yield compounds with good to excellent yields (Katritzky et al., 2000).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives can be studied through crystallographic and conformational analyses, as well as DFT studies to understand their molecular structures and behaviors. The crystal structures determined by single crystal X-ray diffraction, compared with DFT calculations, reveal the consistency of molecular structures optimized by DFT with the actual crystal structures (P. Huang et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties of pyrrolidine derivatives include the analysis of molecular electrostatic potential and frontier molecular orbitals by DFT. These studies help in understanding the physicochemical properties of the compounds, providing insights into their reactivity and stability (P. Huang et al., 2021).

Scientific Research Applications

  • Fluorescent Labeling of Biopolymers : A derivative, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, has been used to synthesize stable, covalently labeled biopolymers with excellent yields. This application is valuable for fluorescent labeling in biological studies (Crovetto et al., 2008).

  • Enhancing Monoclonal Antibody Production : A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in Chinese hamster ovary cells, which could enhance therapeutic monoclonal antibody production (Aki et al., 2021).

  • Electronic and Electrochromic Device Applications : Poly(2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole), a related material, has been used in electrochromic devices due to its electronic transition properties and switching ability (Yiĝitsoy et al., 2007).

  • Anticonvulsant Drug Development : Compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides have shown potential as new treatments for epilepsy due to their promising anticonvulsant properties (Kamiński et al., 2015).

  • Cancer Research : Dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, a related compound, have shown considerable cytotoxicity and potential as new cancer drugs (Novotortsev et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315 and H319 .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)23-19-16(20)14-15-17(19)21/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDHZOVUDEBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401053
Record name 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-YL tetradecanoate

CAS RN

69888-86-4
Record name Tetradecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69888-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-YL tetradecanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-YL tetradecanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-YL tetradecanoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-YL tetradecanoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-YL tetradecanoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-YL tetradecanoate

Citations

For This Compound
3
Citations
M Gantner - 2015 - core.ac.uk
LacCer lactosylceramide LBSA lipid-bound sialic acid LC-MS liquid chromatography-mass spectrometry LDL low density lipoprotein MAG myelin-associated glycoprotein MALDI matrix-…
Number of citations: 3 core.ac.uk
SJ Kim - 2018 - search.proquest.com
Glycosphingolipids (GSLs) are amphiphilic molecules composed of polar mono-or oligosaccharide headgroups attached to nonpolar lipid molecules called ceramides. GSLs have …
M Gantner, G Schwarzmann, K Sandhoff… - Journal of Lipid Research, 2014 - ASBMB
Within recent years, ganglioside patterns have been increasingly analyzed by MS. However, internal standards for calibration are only available for gangliosides GM1, GM2, and GM3. …
Number of citations: 14 www.jlr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.